3-Methyl-5,7-dinitro-1H-indazole
Overview
Description
3-Methyl-5,7-dinitro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of nitro groups at positions 5 and 7, along with a methyl group at position 3, gives this compound unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,7-dinitro-1H-indazole typically involves the nitration of 3-methylindazole. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired positions.
Starting Material: 3-Methylindazole
Reagents: Concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄)
Reaction Conditions: The reaction is usually performed at low temperatures (0-5°C) to control the nitration process and avoid over-nitration or decomposition of the starting material.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety due to the handling of hazardous reagents in a controlled environment.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,7-dinitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Nucleophiles (e.g., amines, thiols), suitable solvents (e.g., dimethylformamide)
Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions
Major Products
Reduction: 3-Methyl-5,7-diamino-1H-indazole
Substitution: Various substituted indazoles depending on the nucleophile used
Oxidation: 3-Carboxy-5,7-dinitro-1H-indazole
Scientific Research Applications
3-Methyl-5,7-dinitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5,7-dinitro-1H-indazole depends on its interaction with biological targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-indazole: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.
5,7-Dinitro-1H-indazole: Lacks the methyl group, which affects its overall properties and applications.
3-Methyl-5-nitro-1H-indazole:
Uniqueness
3-Methyl-5,7-dinitro-1H-indazole is unique due to the presence of both nitro groups and a methyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-methyl-5,7-dinitro-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O4/c1-4-6-2-5(11(13)14)3-7(12(15)16)8(6)10-9-4/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAOOFJLFDRTDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NN1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463389 | |
Record name | 3-METHYL-5,7-DINITRO-1H-INDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647853-23-4 | |
Record name | 3-METHYL-5,7-DINITRO-1H-INDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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